molecular formula C8H6BrClO2S B13395975 2-Bromo-4-methoxyphenyl chlorothioformate

2-Bromo-4-methoxyphenyl chlorothioformate

Cat. No.: B13395975
M. Wt: 281.55 g/mol
InChI Key: OOWUZZDURSEDBC-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxyphenyl chlorothioformate is an organic compound with the molecular formula C8H6BrClO2S It is a derivative of phenyl chlorothioformate, where the phenyl ring is substituted with bromine and methoxy groups at the 2 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxyphenyl chlorothioformate typically involves the chlorothioformylation of 2-Bromo-4-methoxyphenol. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The general reaction scheme is as follows:

    Starting Material: 2-Bromo-4-methoxyphenol

    Reagent: Thionyl chloride (SOCl2)

    Conditions: The reaction is usually conducted under reflux conditions to ensure complete conversion.

The reaction proceeds with the formation of this compound as the main product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thionyl chloride and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxyphenyl chlorothioformate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorothioformate group is replaced by other nucleophiles.

    Oxidation and Reduction: The bromine and methoxy substituents on the phenyl ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methoxy group to a carboxylic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the bromine substituent to a hydrogen atom.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted phenyl derivatives.

    Oxidation: The major product is 2-Bromo-4-methoxybenzoic acid.

    Reduction: The major product is 4-Methoxyphenyl chlorothioformate.

Scientific Research Applications

2-Bromo-4-methoxyphenyl chlorothioformate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive chlorothioformate group.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxyphenyl chlorothioformate involves the reactivity of the chlorothioformate group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The bromine and methoxy substituents on the phenyl ring can also influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxyphenyl isothiocyanate
  • 2-Bromo-4-methoxyphenyl acetate
  • 2-Bromo-4-methoxyphenyl carbamate

Uniqueness

2-Bromo-4-methoxyphenyl chlorothioformate is unique due to the presence of the chlorothioformate group, which imparts distinct reactivity compared to other similar compounds. The combination of bromine and methoxy substituents also influences its chemical behavior, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H6BrClO2S

Molecular Weight

281.55 g/mol

IUPAC Name

O-(2-bromo-4-methoxyphenyl) chloromethanethioate

InChI

InChI=1S/C8H6BrClO2S/c1-11-5-2-3-7(6(9)4-5)12-8(10)13/h2-4H,1H3

InChI Key

OOWUZZDURSEDBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC(=S)Cl)Br

Origin of Product

United States

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